
3-(4-fluoro-3-methylphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-fluoro-3-methylphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H23FN4O and its molecular weight is 378.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-fluoro-3-methylphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one , also known by its CAS number 2034303-19-8, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H19FN4O2 with a molecular weight of approximately 386.4 g/mol. The structure incorporates a triazole ring and a pyrrolidine moiety, which are often associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the compound’s potential as an anticancer agent. In vitro assays have demonstrated significant antiproliferative effects against multiple cancer cell lines. For instance:
Cell Line | % Inhibition | Reference |
---|---|---|
T-47D (breast cancer) | 90.47% | |
SK-MEL-5 (melanoma) | 84.32% | |
MDA-MB-468 (breast cancer) | 84.83% |
These results indicate a promising profile for the compound in targeting breast and melanoma cancers.
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. Molecular docking studies suggest that it may interact with various targets implicated in cancer progression, including:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR has been linked to reduced proliferation in several cancer types.
- Src Kinase : Targeting Src can disrupt signaling pathways that promote tumorigenesis.
Preliminary data indicates that the compound exhibits IC50 values in the low micromolar range against these targets, suggesting potent activity .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It was evaluated in assays measuring the inhibition of COX enzymes, which are critical in mediating inflammatory responses:
Compound | IC50 (µM) | Effect |
---|---|---|
3a | 0.24 | COX-2 inhibitor |
4b | 0.96 | COX-1 inhibitor |
These findings suggest that the compound may also have therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives related to this compound. For example:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activity through MTT assays, revealing several compounds with enhanced potency compared to standard treatments like sorafenib .
- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing tumor size and improving survival rates, further supporting its potential as an effective therapeutic agent.
Eigenschaften
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-16-13-17(7-9-20(16)23)8-10-22(28)26-12-11-19(14-26)27-15-21(24-25-27)18-5-3-2-4-6-18/h2-7,9,13,15,19H,8,10-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVUHGFGZBJYEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.